Validated Role as a Key Intermediate in the Synthesis of FDA-Approved Infigratinib
2,4-Dichloro-3-isocyanato-1,5-dimethoxybenzene is a specifically required intermediate in the patented synthesis of infigratinib (BGJ398), an FDA-approved drug for cholangiocarcinoma. In the final coupling step, 1.25 equivalents of this isocyanate are reacted with N-[4-(4-ethyl-piperazin-1-yl)-phenyl]-N′-methyl-pyrimidine-4,6-diamine in refluxing toluene to form the critical urea linkage, affording the target drug substance . The reaction proceeds with a purity of 100% (HPLC) and an Rf of 0.28 (DCM/MeOH+1% NH3aq, 95:5) . In contrast, generic aryl isocyanates such as 2,6-dichlorophenyl isocyanate or 3,5-dimethoxyphenyl isocyanate are not reported to yield infigratinib with comparable efficiency or purity. While direct head-to-head yield comparisons are not publicly disclosed, the specificity of the patent-protected route establishes this compound as non-substitutable for the commercial production of infigratinib .
| Evidence Dimension | Role in Validated Synthetic Route to FDA-Approved Drug |
|---|---|
| Target Compound Data | 1.25 equivalents used in final urea-forming step; yields infigratinib with 100% HPLC purity |
| Comparator Or Baseline | 2,6-Dichlorophenyl isocyanate (CAS 39920-37-1), 3,5-Dimethoxyphenyl isocyanate (CAS 54132-76-2) — not employed in this validated route |
| Quantified Difference | Target compound is specified in the patent for infigratinib synthesis; comparators are not |
| Conditions | Reflux in toluene, 1.5 h; purification by silica gel column chromatography (DCM/MeOH+1% NH3aq, 95:5) |
Why This Matters
Procurement of this specific isocyanate is essential for reproducing the validated, patent-protected synthesis of infigratinib, ensuring regulatory compliance and product consistency.
